4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide
Description
The compound “4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide” features a hybrid structure combining an isoindoloquinazoline-dione core linked via a butanamide chain to a 2-isopropyl-substituted benzimidazole moiety (Figure 1).
Synthetic routes for analogous compounds (e.g., benzimidazole-linked amides) often involve nucleophilic substitution, amide coupling, or cyclocondensation reactions. For instance, describes the use of DMAP-catalyzed coupling in dichloromethane to assemble benzimidazole-containing amides, suggesting similar strategies may apply for the target compound .
Properties
Molecular Formula |
C29H27N5O3 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C29H27N5O3/c1-17(2)26-31-22-14-13-18(16-23(22)32-26)30-25(35)12-7-15-33-27-19-8-3-4-9-20(19)29(37)34(27)24-11-6-5-10-21(24)28(33)36/h3-6,8-11,13-14,16-17,27H,7,12,15H2,1-2H3,(H,30,35)(H,31,32) |
InChI Key |
KBVGDVNXJVVIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves multiple steps, including the formation of the isoindoloquinazoline core and the subsequent attachment of the benzimidazole and butanamide groups. The synthetic route typically starts with the preparation of the isoindoloquinazoline intermediate, followed by the introduction of the benzimidazole moiety through a condensation reaction. The final step involves the coupling of the butanamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Bioactivity Correlations : Benzimidazole derivatives with electron-withdrawing groups (e.g., chloro in ) show enhanced antimicrobial activity, while bulky aryl groups (e.g., bromophenyl in 9c) correlate with anticancer effects . The target compound’s isoindoloquinazoline core may confer additional DNA intercalation or kinase inhibition properties, as seen in similar heterocycles .
Computational Similarity and QSAR Insights
Quantitative structure-activity relationship (QSAR) models and similarity metrics highlight the compound’s relationship to known bioactive molecules:
- Tanimoto/Dice Indices : identifies these indices as reliable metrics for virtual screening. The target compound’s benzimidazole and amide functionalities yield high similarity scores with kinase inhibitors (e.g., imatinib analogs) .
- Molecular Networking : ’s cosine score analysis (based on MS/MS fragmentation) could cluster the compound with isoindoloquinazoline derivatives, suggesting shared metabolic pathways or structural motifs .
Bioactivity Profile Predictions
demonstrates that bioactivity clustering aligns with structural similarity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
